
Fluorescein-beta-d-glucopyranoside
Übersicht
Beschreibung
Fluorescein-beta-d-glucopyranoside, also known as FDGlu, is an ultrasensitive fluorogenic β-glucosidase substrate . It releases a fluorescent dye fluorescein (Ex /Em = 490/514 nm) in direct correlation with enzyme activity in vivo or in vitro . It is used for quantification of enzyme activity and cell viability determination .
Synthesis Analysis
The synthesis of Fluorescein-beta-d-glucopyranoside involves the hydrolysis of the nonfluorescent substrate by β-glucosidase, first to fluorescein monoglucoside and then to highly fluorescent fluorescein .Molecular Structure Analysis
The molecular weight of Fluorescein-beta-d-glucopyranoside is 656.60 . It is soluble in DMSO and in water . The chemical structure of this compound allows it to release fluorescent dye fluorescein (Ex /Em = 490/514 nm) in direct correlation with enzyme activity .Chemical Reactions Analysis
Fluorescein-beta-d-glucopyranoside is a substrate for β-glucosidase . The nonfluorescent substrate is sequentially hydrolyzed by β-glucosidase, first to fluorescein monoglucoside and then to highly fluorescent fluorescein .Physical And Chemical Properties Analysis
Fluorescein-beta-d-glucopyranoside is a solid substance . It is soluble in DMSO and in water . The molecular weight of this compound is 656.60 . It releases fluorescent dye fluorescein (Ex /Em = 490/514 nm) in direct correlation with enzyme activity .Wissenschaftliche Forschungsanwendungen
1. Application in Yeast Reporter Gene Systems
Fluorescein di(beta-D-glucopyranoside) has been used in Saccharomyces cerevisiae and Candida albicans to test the functionality of exo-1,3-beta-glucanases as reporter genes. These glucanases are secretable proteins that can be involved in cell wall glucan hydrolytic processes. Their activity can be detected and quantified using flow cytometry without requiring permeabilization of yeast cells, allowing the recovery of viable cells after analysis (Cid et al., 1994).
2. Enzyme Assays in Disease Diagnosis
In the context of Gaucher's disease diagnosis, fluorescein di(beta-D-glucopyranoside) has been employed in assays for determining the activity of glucocerebroside: beta-glucosidase, an enzyme crucial in understanding this genetic disorder. Such assays are foundational in diagnostic procedures and carrier detection (Daniels & Glew, 1982).
3. Flow Cytometric Assay for Lysosomal Glucocerebrosidase
A specialized flow cytometric assay using fluorescein di-beta-glucopyranoside as a substrate measures the activity of glucocerebrosidase (GC), a crucial enzyme in lysosomes. This technique has applications in monitoring GC activity at the cellular level and can be used in the context of treatments for Gaucher disease, such as enzyme supplementation and gene therapy (van Es et al., 1997).
4. Characterization of Enzymatic Activity
Fluorescein di(N-acetyl-beta-D-glucosaminide), a related compound, has been used in kinetic analyses of hexosaminidases, including O-GlcNAcase isoforms. This approach facilitates the characterization of enzyme activities, revealing insights into enzymatic behavior that may not be observable with traditional substrates (Kim et al., 2006).
5. Fluorescence-Based Assays for Galactosidases
Fluorescein monoglycosides, including fluorescein D-glucopyranoside, have been used in enzymatic hydrolysis experiments with biotinylated β-galactosidase. These experiments have provided important kinetic parameters and insights into the functionality and behavior of galactosidases, highlighting the sensitivity and utility of fluorescein-based probes in enzymatic studies (Mandal et al., 2012).
Wirkmechanismus
Target of Action
The primary target of Fluorescein-beta-d-glucopyranoside is β-glucosidase , an enzyme that catalyzes the hydrolysis of the glycosidic bonds to terminal non-reducing residues in beta-D-glucosides and oligosaccharides .
Mode of Action
Fluorescein-beta-d-glucopyranoside is a fluorogenic substrate for β-glucosidase . It is non-fluorescent until it is hydrolyzed by β-glucosidase to highly fluorescent fluorescein . This enzymatic action results in the emission of fluorescence when excited by light of a specific wavelength .
Biochemical Pathways
The compound is involved in the glycoside hydrolase pathway . The hydrolysis of Fluorescein-beta-d-glucopyranoside by β-glucosidase leads to the release of fluorescein, which can be detected due to its fluorescence . This allows for the quantification of β-glucosidase activity.
Pharmacokinetics
As a substrate for β-glucosidase, it is likely to be metabolized in cells expressing this enzyme .
Result of Action
The hydrolysis of Fluorescein-beta-d-glucopyranoside by β-glucosidase results in the production of highly fluorescent fluorescein . This fluorescence can be used to visualize and quantify β-glucosidase activity, providing a valuable tool for studying this enzyme in biological systems .
Action Environment
The action of Fluorescein-beta-d-glucopyranoside is influenced by the presence of β-glucosidase and the pH of the environment . The fluorescence emitted by fluorescein upon excitation is also affected by the pH, with maximal fluorescence observed at pH 9-10 .
Safety and Hazards
Eigenschaften
IUPAC Name |
3'-hydroxy-6'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O10/c27-11-20-21(29)22(30)23(31)25(35-20)33-13-6-8-17-19(10-13)34-18-9-12(28)5-7-16(18)26(17)15-4-2-1-3-14(15)24(32)36-26/h1-10,20-23,25,27-31H,11H2/t20-,21-,22+,23-,25-,26?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPYQLPZPLBOLF-DRORJZQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein mono-beta-d-glucoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



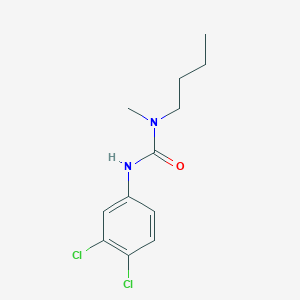

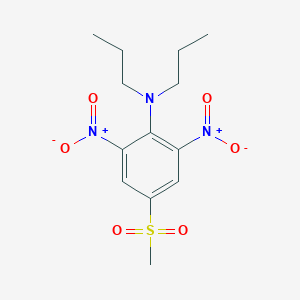
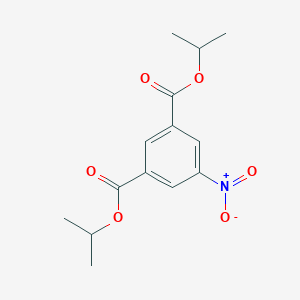
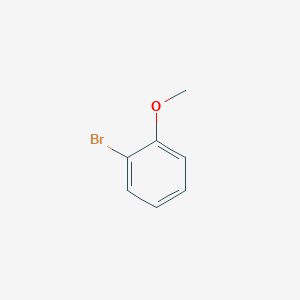


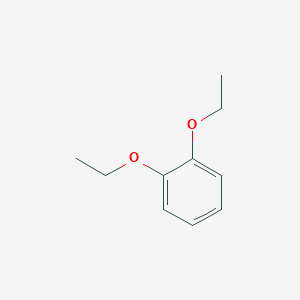
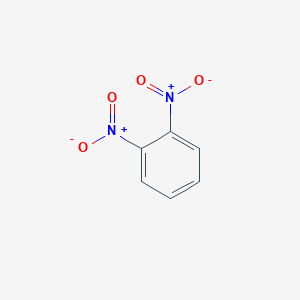


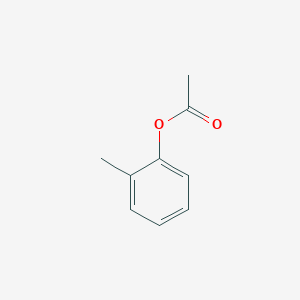
![(1R,2R,6R,7S,9R)-4,4,12,12-Tetramethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane-7-carbonitrile](/img/structure/B166447.png)
